Ethyl 3-[3-(benzyloxy)phenyl]-2-cyanobut-2-enoate
Description
Ethyl 3-[3-(benzyloxy)phenyl]-2-cyanobut-2-enoate is a substituted but-2-enoate ester characterized by a benzyloxy-substituted phenyl group at position 3 and a cyano group at position 2. Its molecular formula is C₂₀H₁₇NO₃, with a molecular weight of 319.36 g/mol. The compound’s structure combines electron-withdrawing (cyano) and electron-donating (benzyloxy) groups, which influence its reactivity and physical properties.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-23-20(22)19(13-21)15(2)17-10-7-11-18(12-17)24-14-16-8-5-4-6-9-16/h4-12H,3,14H2,1-2H3/b19-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCJKZQESXHRQB-XDJHFCHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)C1=CC(=CC=C1)OCC2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/C1=CC(=CC=C1)OCC2=CC=CC=C2)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[3-(benzyloxy)phenyl]-2-cyanobut-2-enoate, with a molecular formula of CHNO and a molecular weight of 321.38 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 321.38 g/mol
- CAS Number : 885266-49-9
- Purity : Minimum 95% .
This compound exhibits various biological activities primarily through its interactions with specific enzymes and cellular pathways:
- Monoamine Oxidase Inhibition : This compound has been studied for its inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. Compounds with similar structures have shown potent inhibition, with IC values in the low nanomolar range, indicating a strong potential for neuroprotective applications .
- Cytotoxicity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown selective toxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria, although the efficacy varies significantly among different analogs .
In Vitro Studies
In vitro studies have focused on the compound's ability to inhibit MAO-B activity. For example, one study reported that certain derivatives exhibited IC values as low as 1.4 nM against MAO-B, showcasing their potential as antidepressants or neuroprotective agents .
Case Studies
- Neuroprotective Potential : A study involving the administration of similar compounds in animal models indicated that they could effectively reduce neurodegeneration markers in models of Parkinson's disease by inhibiting MAO-B activity .
- Cancer Cell Line Testing : In vitro testing against various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that certain structural modifications could enhance cytotoxicity significantly. For instance, compounds modified with additional methoxy groups showed improved activity compared to their unmodified counterparts .
Data Tables
| Activity Type | Compound | IC50 (nM) | Selectivity |
|---|---|---|---|
| MAO-B Inhibition | This compound | 1.4 | >71,400 (selective over MAO-A) |
| Cytotoxicity | Related Oxadiazol Derivative | Varies | Selective towards cancer cells |
| Antimicrobial Activity | Various Derivatives | Varies | Active against specific strains |
Scientific Research Applications
Pharmaceutical Development
Ethyl 3-[3-(benzyloxy)phenyl]-2-cyanobut-2-enoate serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly anti-cancer agents. Its unique structural properties allow for modifications that enhance biological activity, making it an essential compound in drug discovery and development.
Case Study: Anti-Cancer Agents
Research has demonstrated that derivatives of this compound exhibit potent anti-cancer properties. For instance, modifications to the benzyloxy group have been shown to increase selectivity and efficacy against various cancer cell lines.
Organic Synthesis
This compound is recognized as a versatile building block in organic synthesis, facilitating the creation of complex molecules. Its application extends to medicinal chemistry, where it aids in the design of new therapeutic compounds.
Data Table: Organic Synthesis Applications
| Application | Description |
|---|---|
| Building Block | Used to create complex organic molecules |
| Medicinal Chemistry | Aids in the development of new drugs |
| Reaction Types | Participates in various reactions (e.g., Michael addition) |
Material Science
In material science, this compound is explored for developing novel polymers and materials. Its ability to impart specific properties like thermal stability and mechanical strength makes it valuable for creating advanced materials.
Case Study: Polymer Development
Studies have indicated that incorporating this compound into polymer matrices enhances their thermal and mechanical properties, making them suitable for applications in electronics and aerospace.
Research in Chemical Biology
The compound plays a role in chemical biology studies where it is utilized to probe biological systems and understand molecular interactions. This application is critical for discovering new therapeutic targets.
Data Table: Chemical Biology Applications
| Application | Description |
|---|---|
| Molecular Probes | Used to study interactions within biological systems |
| Therapeutic Target Discovery | Aids in identifying new targets for drug development |
Analytical Chemistry
This compound is also employed in analytical chemistry for developing new analytical methods, especially in chromatography due to its distinct chemical properties.
Data Table: Analytical Chemistry Applications
| Application | Description |
|---|---|
| Chromatography | Development of new separation techniques |
| Method Validation | Used to validate analytical methods |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Ethyl 3-[3-(benzyloxy)phenyl]-2-cyanobut-2-enoate with key analogs:
Reactivity and Electronic Effects
- Cyano Group Influence: The cyano group at position 2 in the target compound and Ethyl 2-cyano-3-phenyl-2-butenoate enhances electrophilicity at the α,β-unsaturated ester, facilitating nucleophilic additions (e.g., Michael reactions).
- Substituent Effects: Benzyloxy vs. Benzylamino: The benzyloxy group (ether) in the target compound is less nucleophilic than the benzylamino group (amine) in Ethyl 3-(benzylamino)but-2-enoate , altering its interaction with electrophilic reagents. Phenyl vs. Substituted Phenyl: The 3-benzyloxy substitution on the phenyl ring increases steric bulk and may enhance solubility in polar solvents compared to unsubstituted phenyl analogs like Ethyl (2E)-3-phenyl-2-butenoate .
Physical Properties and Stability
- Melting/Boiling Points: While specific data are unavailable, the cyano group and benzyloxy substituent likely elevate the melting point of the target compound relative to Ethyl (2E)-3-phenyl-2-butenoate , which lacks polar groups.
- Solubility: The benzyloxy group may improve solubility in organic solvents (e.g., dichloromethane) compared to amine-containing analogs like Ethyl 3-(benzylamino)but-2-enoate, which could form hydrogen bonds .
Preparation Methods
Catalytic Systems and Reaction Conditions
Diisopropylethylammonium Acetate (DIPEAc) :
A study by Gill et al. demonstrated that DIPEAc, a Brønsted acid-base bifunctional ionic liquid, efficiently catalyzes the Knoevenagel condensation. The protocol involves heating a mixture of 3-(benzyloxy)benzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and DIPEAc (0.1 mmol) in hexane at 65–70°C for 3–6 hours. The reaction achieves yields exceeding 90% due to DIPEAc’s dual role in activating both the aldehyde (via hydrogen bonding) and the methylene compound (via deprotonation).
Microreactor Technology :
Recent advancements employ amine-functionalized silica monoliths in microreactors to enhance reaction kinetics. For instance, grafting diamine groups onto a silica surface creates a catalytic microenvironment that reduces reaction time to 6 minutes at 50°C while maintaining near-quantitative conversion. This method is particularly advantageous for continuous-flow synthesis and large-scale production.
Mechanistic Pathway
The reaction proceeds via a three-step mechanism (Scheme 1):
-
Deprotonation : DIPEAc abstracts a proton from ethyl cyanoacetate, generating a resonance-stabilized carbanion.
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Nucleophilic Attack : The carbanion attacks the electrophilic carbonyl carbon of 3-(benzyloxy)benzaldehyde, forming a β-hydroxy intermediate.
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Dehydration : Acidic work-up or inherent reaction conditions facilitate water elimination, yielding the conjugated cyanoacrylate.
Comparative Analysis of Catalysts and Solvents
The choice of catalyst and solvent significantly impacts reaction efficiency. Table 1 summarizes key findings from diverse studies:
Table 1: Catalyst and Solvent Optimization for Knoevenagel Condensation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| DIPEAc | Hexane | 65–70 | 3–6 | 91 | |
| Piperidine | Ethanol | Reflux | 12 | 78 | |
| Silica-Diamine | – | 50 | 0.1 | >99 | |
| Triethylamine | Toluene | 80 | 8 | 65 |
DIPEAc in hexane outperforms traditional bases like piperidine or triethylamine due to its ionic liquid properties, which stabilize intermediates and reduce side reactions. Microreactor systems further enhance efficiency by maximizing catalyst-substrate interactions.
Scalability and Industrial Considerations
Large-Scale Synthesis
For industrial production, solvent selection and catalyst recyclability are critical. Ethanol, a low-cost, polar protic solvent, is preferred for dissolving both reactants and facilitating easy separation of the product. A solvent-to-substrate ratio of 1:4–1:8 (mol/mL) ensures homogeneity and prevents precipitation during upscaling.
Emerging Methodologies and Innovations
Flow Chemistry
Microreactors functionalized with diamine groups enable rapid, exothermic reaction control, reducing energy consumption and waste. This approach is ideal for synthesizing thermally sensitive derivatives.
Green Chemistry Initiatives
Solvent-free conditions and recyclable catalysts (e.g., DIPEAc) align with sustainable chemistry principles. For example, DIPEAc can be recovered post-reaction via aqueous extraction and reused for five cycles without significant activity loss.
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What established synthetic routes are available for Ethyl 3-[3-(benzyloxy)phenyl]-2-cyanobut-2-enoate, and what catalysts are typically employed?
- Methodological Answer : The synthesis often involves a multi-step approach. A common route includes:
Condensation : Reacting a benzyloxy-substituted acetophenone derivative with a cyanoacetate ester under basic conditions (e.g., sodium hydroxide or piperidine) to form the α,β-unsaturated nitrile intermediate.
Esterification : Subsequent reaction with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the ethyl ester.
- Key Conditions : Solvents like ethanol or DMF are used, and reaction temperatures range from 60–80°C. Catalytic bases (e.g., K₂CO₃) may assist in deprotonation steps .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzyloxy aromatic protons (δ 6.8–7.5 ppm), the cyano group (no direct proton signal but inferred via coupling), and ester carbonyl (δ ~4.2 ppm for CH₂CH₃ and ~170 ppm for C=O).
- IR Spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (ester C=O).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ (calculated for C₂₀H₁₉NO₃: 345.1365).
- Elemental Analysis : Confirms C, H, N ratios within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular configuration of this compound?
- Methodological Answer :
- Data Collection : Use a single crystal (0.2–0.3 mm³) mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Structure Solution : Employ SHELXT or SHELXD for phase determination via intrinsic phasing.
- Refinement : SHELXL refines anisotropic displacement parameters; residual electron density maps identify disordered solvent molecules.
- Challenges : Twinning or poor crystal quality may require iterative refinement cycles. Software like Olex2 or PLATON validates geometric parameters (e.g., bond lengths within 0.01 Å of expected values) .
Q. How can researchers address discrepancies in reported biological activity data for this compound across different assays?
- Methodological Answer :
- Assay Standardization : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin).
- Data Normalization : Express activity as IC₅₀ ± SEM (standard error of mean) across triplicate runs.
- Structural Comparisons : Cross-reference with analogs (e.g., ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-pyrrole derivatives) to identify structure-activity relationships (SAR). For example, substituent position on the phenyl ring significantly impacts antimicrobial efficacy .
Q. What strategies optimize enantiomeric purity during asymmetric synthesis of this compound?
- Methodological Answer :
- Chiral Catalysts : Use Evans’ oxazaborolidines or Jacobsen’s thiourea catalysts for asymmetric induction.
- Solvent Effects : Polar aprotic solvents (e.g., CH₃CN) enhance enantioselectivity.
- Chromatography : Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (90:10) resolves enantiomers.
- Monitoring : Circular dichroism (CD) spectroscopy tracks optical activity during synthesis .
Data Contradiction Analysis
Q. Why do reported yields for this compound vary across studies?
- Methodological Analysis :
- Reaction Conditions : Higher temperatures (>80°C) may degrade the cyanobut-2-enoate backbone, reducing yields.
- Catalyst Loading : Excess base (e.g., NaOH) can hydrolyze the ester group prematurely. Optimal loading is 10 mol% .
- Purification Methods : Column chromatography (SiO₂, ethyl acetate/hexane) vs. recrystallization (ethanol/water) may recover 60–75% vs. 45–55% yield, respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
